PDB Co-Crystallization Resolution: Cyclopentyl vs. Cyclohexyl Oxamic Acid with S. aureus KARI
In direct head-to-head structural biology experiments conducted by the same research group, (cyclopentylamino)(oxo)acetic acid (ligand code 81B) yielded a co-crystal structure with Staphylococcus aureus ketol-acid reductoisomerase (KARI) at 1.67 Å resolution (PDB 6C5N) [1]. Its closest ring-homolog comparator, (cyclohexylamino)(oxo)acetic acid (ligand code EKD, CAS 13144-62-2), co-crystallized with the identical enzyme construct under analogous conditions but diffracted to only 2.09 Å resolution (PDB 6C55) [2]. The 0.42 Å improvement in resolution for the cyclopentyl analog translates into substantially higher precision in defining ligand-binding geometry, hydrogen-bonding networks, and active-site metal coordination—critical parameters for structure-based drug design. Both structures were solved by X-ray diffraction and deposited simultaneously, permitting direct methodological comparison.
| Evidence Dimension | X-ray co-crystal structure resolution with S. aureus KARI |
|---|---|
| Target Compound Data | 1.67 Å (PDB 6C5N, ligand 81B); R-free 0.192; R-work 0.155 |
| Comparator Or Baseline | (Cyclohexylamino)(oxo)acetic acid (EKD, CAS 13144-62-2): 2.09 Å (PDB 6C55); same enzyme, same deposition group |
| Quantified Difference | ΔResolution = 0.42 Å improvement for cyclopentyl analog; ~25% higher resolving power |
| Conditions | S. aureus KARI (strain bovine RF122 / ET3-1), X-ray diffraction, NADPH cofactor, Mg²⁺ present; both structures deposited Jan 2018, released Jan 2019 |
Why This Matters
Higher-resolution structural data directly enable more confident structure-based drug design, SAR interpretation, and molecular docking studies—making the cyclopentyl analog the preferred tool compound for KARI-targeting campaigns.
- [1] RCSB PDB 6C5N: Crystal structure of Staphylococcus aureus ketol-acid reductoisomerase with hydroxyoxamate inhibitor 1. Resolution 1.67 Å. Ligand 81B: (cyclopentylamino)(oxo)acetic acid. Deposited 2018-01-16. https://www.rcsb.org/structure/6C5N View Source
- [2] RCSB PDB 6C55: Crystal structure of Staphylococcus aureus Ketol-acid Reductoisomerase with hydroxyoxamate inhibitor 3. Resolution 2.09 Å. Ligand EKD: (cyclohexylamino)(oxo)acetic acid. Deposited 2018-01-16. https://www.rcsb.org/structure/6C55 View Source
